molecular formula C16H17FN6 B14157376 7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 898665-39-9

7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14157376
CAS No.: 898665-39-9
M. Wt: 312.34 g/mol
InChI Key: PVQDNCRSRRJOBX-UHFFFAOYSA-N
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Description

7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, and a piperazine moiety, which is commonly found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(4-fluorophenyl)piperazine with a suitable triazolopyrimidine precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, such as anti-inflammatory and neuroprotective actions. The exact pathways involved include the inhibition of specific enzymes and the modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of a fluorophenyl group and a triazolopyrimidine core. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

CAS No.

898665-39-9

Molecular Formula

C16H17FN6

Molecular Weight

312.34 g/mol

IUPAC Name

7-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H17FN6/c1-12-10-15(23-16(20-12)18-11-19-23)22-8-6-21(7-9-22)14-4-2-13(17)3-5-14/h2-5,10-11H,6-9H2,1H3

InChI Key

PVQDNCRSRRJOBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=CC=C(C=C4)F

solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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